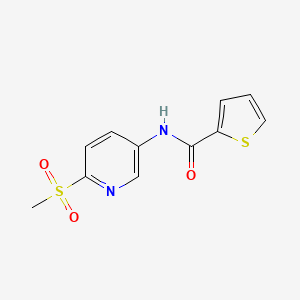![molecular formula C15H21FOSi B14893215 [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organosilicon compound that features a unique combination of a fluoro-substituted aromatic ring and a trimethylsilyl-protected alkyne
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 3-(3-fluoro-5-methylphenyl)-1-propyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The alkyne moiety can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Major Products
Substitution: Products with various functional groups replacing the trimethylsilyl group.
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
科学的研究の応用
Chemistry
In organic synthesis, [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane serves as a versatile building block for the construction of more complex molecules. Its protected alkyne group allows for selective reactions without interference from other functional groups.
Biology
Medicine
The compound’s unique structure may offer potential in drug discovery, particularly in the design of molecules that can interact with specific biological targets.
Industry
In material science, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as enhanced thermal stability or electronic characteristics.
作用機序
The mechanism of action for [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane would depend on its specific application. In organic synthesis, its role is primarily as a reagent or intermediate. In potential biological applications, it may interact with molecular targets through its fluoro-substituted aromatic ring or alkyne moiety, affecting enzyme activity or signaling pathways.
類似化合物との比較
Similar Compounds
[3-(3-Fluoro-5-methylphenyl)-1-propyne]: Lacks the trimethylsilyl protection, making it more reactive.
[3-(3-Fluoro-5-methylphenyl)-2-propyn-1-ol]: Contains a hydroxyl group instead of the trimethylsilyl group, offering different reactivity and solubility properties.
Uniqueness
The presence of both a fluoro-substituted aromatic ring and a trimethylsilyl-protected alkyne in [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane makes it a unique compound with specific reactivity and stability characteristics that are valuable in various fields of research and industry.
特性
分子式 |
C15H21FOSi |
|---|---|
分子量 |
264.41 g/mol |
IUPAC名 |
[4-(3-fluoro-5-methylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21FOSi/c1-12-9-13(11-14(16)10-12)7-8-15(2,3)17-18(4,5)6/h9-11H,1-6H3 |
InChIキー |
ARSUCNRETQJMIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)F)C#CC(C)(C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




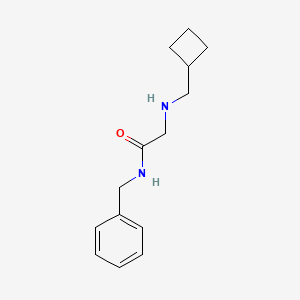
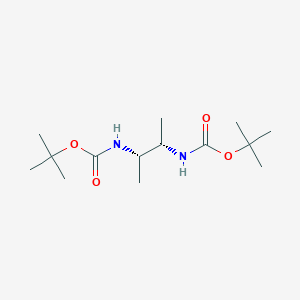
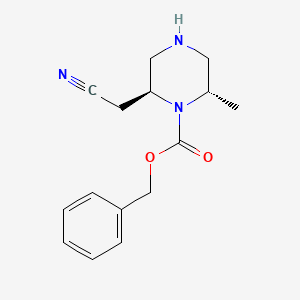
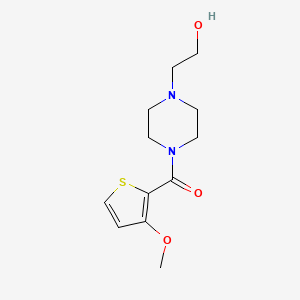
![2-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14893161.png)
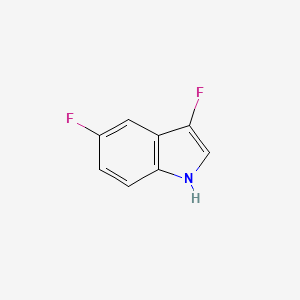
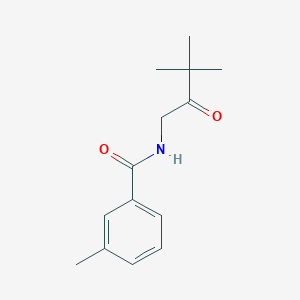
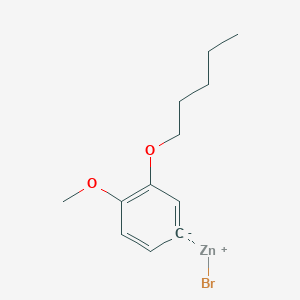
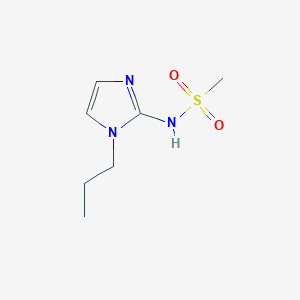
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
